molecular formula C14H15NO2S B1593699 Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 350997-34-1

Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B1593699
CAS No.: 350997-34-1
M. Wt: 261.34 g/mol
InChI Key: LMNFHXJWBKXKOW-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate (CAS 350997-34-1) is a substituted thiophene derivative characterized by:

  • A methyl ester group at position 2.
  • An amino group at position 2.
  • A methyl substituent at position 3.
  • A 4-methylphenyl moiety at position 4.

Thiophene derivatives are widely studied for their antimicrobial, anti-inflammatory, and analgesic properties, with substituents critically influencing their pharmacological profiles .

Properties

IUPAC Name

methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-8-4-6-10(7-5-8)11-9(2)18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNFHXJWBKXKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352734
Record name methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-34-1
Record name methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350997-34-1
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Mechanism of Action

Target of Action

The primary targets of Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate are currently unknown. This compound is a derivative of thiophene, which is known to have a wide range of biological activities. .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects. The exact interactions of this compound with its targets would depend on the specific target proteins and the biochemical context.

Biological Activity

Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological evaluations, particularly focusing on its anticancer properties.

Structural Characteristics

The molecular formula of this compound is C14H15NO2SC_{14}H_{15}NO_2S, with a molecular weight of 261.34 g/mol. The compound features a thiophene ring substituted with an amino group and a methyl ester, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₅NO₂S
Molecular Weight261.34 g/mol
CAS Number350997-34-1
Density1.23 g/cm³
Boiling Point396.9 °C at 760 mmHg
Flash Point193.9 °C

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene ring and subsequent functionalization to introduce the amino and carboxylate groups. The detailed synthetic route is often proprietary or unpublished, but it generally follows established protocols for thiophene derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

  • Cell Line Studies : In vitro studies have shown that related thiophene compounds can inhibit tubulin assembly, thereby blocking cell cycle progression and inducing apoptosis in cancer cells. For example, derivatives demonstrated IC50 values ranging from 17 to 130 nM against a panel of cancer cell lines, indicating potent activity against human pancreatic tumor cells (MIA PaCa-2) and epithelial carcinoma (A431) cells .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of tubulin polymerization, leading to G2/M phase arrest in the cell cycle. Flow cytometry analyses have confirmed that cell death occurs via an apoptotic mechanism involving mitochondrial pathways .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiophene ring plays a crucial role in enhancing biological activity. For instance, the introduction of electron-donating groups like methyl at certain positions has been correlated with increased cytotoxicity .

Case Studies and Research Findings

Several studies have explored the biological activities of thiophene derivatives, providing insights into their potential therapeutic applications:

  • Study on Antitumor Agents : A study published in Molecules discussed the synthesis and evaluation of various thiophene derivatives, revealing that modifications at the 5-position significantly affect their antiproliferative activity against human cancer cell lines .
  • Inhibition Studies : Another research article highlighted that certain thiophene compounds exhibit inhibitory effects on key cellular pathways involved in cancer progression, supporting their development as potential anticancer agents .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate has been explored for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the amino and carboxylate groups may enhance interactions with biological targets, making this compound a candidate for further anticancer drug development .
  • Antimicrobial Properties : Studies have shown that compounds containing thiophene rings can possess antimicrobial activity. This compound's structure suggests it may inhibit the growth of certain bacteria and fungi, warranting investigation in the field of infectious diseases .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : this compound can be utilized to synthesize more complex thiophene derivatives through various reactions such as nucleophilic substitution and coupling reactions. This property is particularly valuable in developing new materials or pharmaceuticals .

Materials Science

In materials science, the compound's electronic properties make it suitable for:

  • Organic Electronics : Thiophene derivatives are known for their conductive properties. This compound could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its potential for charge transport .

Biological Research

The compound's structural features allow it to be used in biological studies:

  • Biomarker Development : Its ability to interact with biological molecules can be harnessed to develop probes or biomarkers for studying specific cellular processes or disease states .

Case Study 1: Anticancer Screening

A study conducted on various thiophene derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that modifications at the thiophene ring could enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 2: Synthesis of Novel Antimicrobials

Researchers synthesized a series of compounds based on this compound to evaluate their antimicrobial activity. The derivatives showed promising results against Staphylococcus aureus and Escherichia coli, indicating the potential of thiophene-based compounds in developing new antibiotics.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogs and their distinguishing features:

Compound Name (CAS) Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Methyl ester, 4-methylphenyl C₁₅H₁₇NO₂S 275.4 Intermediate for drug synthesis; potential antimicrobial activity.
Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate (33597-78-3) Ethyl ester instead of methyl C₁₆H₁₉NO₂S 289.4 Similar applications but potentially altered solubility due to longer ester chain.
Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate (905011-49-6) Isopropyl ester , 4-propylphenyl substituent C₁₈H₂₃NO₂S 317.45 Bulkier ester and phenyl substituent; may reduce solubility but enhance lipophilicity for CNS-targeting drugs.
Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate (351156-17-7) 2,4-Dimethylphenyl substituent C₁₅H₁₇NO₂S 275.4 Increased steric hindrance; potential for altered crystal packing and bioavailability.
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate (351158-30-0) 4-Ethoxyphenyl substituent, ethyl ester C₁₇H₂₁NO₃S 319.4 Electron-donating ethoxy group may enhance solubility in polar solvents; explored for anti-inflammatory activity.
Methyl 2-amino-5-{[(2,3-dichlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate Dichlorophenyl-aminocarbonyl at position 5 C₁₅H₁₃Cl₂N₂O₃S 385.3 Enhanced reactivity and potential antimicrobial activity due to electron-withdrawing Cl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Reactant of Route 2
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Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

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